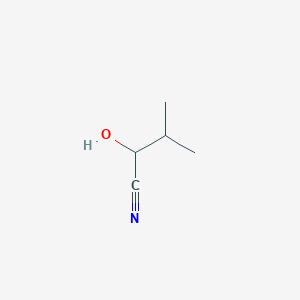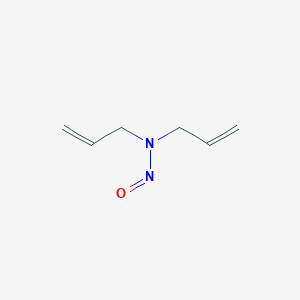
Diethylmethylvinylsilane
Übersicht
Beschreibung
Diethylmethylvinylsilane is an organosilicon compound with the formula (CH3)2CH(CH2CH3)SiH = Ch2 . It is a colorless liquid with special chemical properties . The molecular formula is C7H16Si and the average mass is 128.287 Da .
Molecular Structure Analysis
The linear formula of Diethylmethylvinylsilane is CH3Si(C2H5)2CH=CH2 . The molecular weight is 128.29 . The SMILES string is CCSi(CC)C=C .Physical And Chemical Properties Analysis
Diethylmethylvinylsilane has a refractive index n20/D 1.422 (lit.) . It has a boiling point of 118 °C (lit.) and a density of 0.75 g/mL at 25 °C (lit.) .Relevant Papers The search results did not provide specific papers related to Diethylmethylvinylsilane .
Wissenschaftliche Forschungsanwendungen
Diethylmethylvinylsilane is an organosilicon compound . Its applications span diverse fields, including polymer synthesis, serving as a valuable reagent for various organic synthesis processes, and as a catalyst .
-
Polymer Synthesis : Diethylmethylvinylsilane can be used in the synthesis of various polymers. Its unique structure allows it to form bonds with other molecules, creating long chains or networks. This makes it valuable in creating materials with specific properties, such as flexibility, durability, or resistance to heat and chemicals .
-
Organic Synthesis : This compound can serve as a reagent in organic synthesis processes. Organic synthesis is the study of how we build molecules ranging from complex, biologically active natural products to new materials. Because synthesis allows a chemist to construct entirely new structures. It’s like molecular-level engineering .
-
Catalysis : Diethylmethylvinylsilane might also be used as a catalyst in certain reactions. A catalyst is a substance that can help to speed up a chemical reaction by providing an alternative reaction pathway with a lower activation energy .
-
Polymer Synthesis : Diethylmethylvinylsilane can be used in the synthesis of various polymers. Its unique structure allows it to form bonds with other molecules, creating long chains or networks. This makes it valuable in creating materials with specific properties, such as flexibility, durability, or resistance to heat and chemicals .
-
Organic Synthesis : This compound can serve as a reagent in organic synthesis processes. Organic synthesis is the study of how we build molecules ranging from complex, biologically active natural products to new materials. Because synthesis allows a chemist to construct entirely new structures. It’s like molecular-level engineering .
-
Catalysis : Diethylmethylvinylsilane might also be used as a catalyst in certain reactions. A catalyst is a substance that can help to speed up a chemical reaction by providing an alternative reaction pathway with a lower activation energy .
Eigenschaften
IUPAC Name |
ethenyl-diethyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-5-8(4,6-2)7-3/h5H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVNDESSHRPRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(CC)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171360 | |
| Record name | Diethylmethylvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethylmethylvinylsilane | |
CAS RN |
18292-29-0 | |
| Record name | Diethylmethylvinylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018292290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylmethylvinylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylmethylvinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Chloro-3-methyl-1H-benzo[b]thiophene-1,1-dione](/img/structure/B103393.png)

![2-[(4-Ethoxyphenoxy)methyl]oxirane](/img/structure/B103397.png)



![1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane](/img/structure/B103410.png)



![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)
